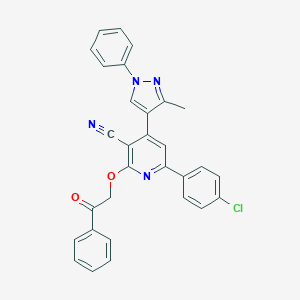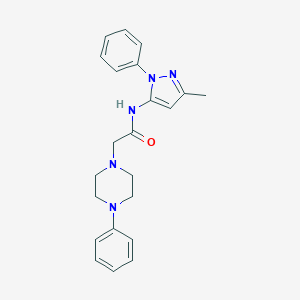
6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
科学研究应用
6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been found to possess significant anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
作用机制
The exact mechanism of action of 6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-cancer drugs. However, its poor solubility in water and low bioavailability limit its use in certain experiments.
未来方向
There are several future directions for the research of 6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile. One of the main areas of interest is its potential use in combination therapy with other anti-inflammatory and anti-cancer drugs. Additionally, further studies are needed to elucidate its exact mechanism of action and to optimize its pharmacokinetic properties. Finally, there is a need for more preclinical and clinical studies to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile is a promising chemical compound with potential applications in various fields of science. Its anti-inflammatory, analgesic, and anti-cancer properties make it a valuable candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
合成方法
The synthesis of 6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile involves several steps, including the reaction of 4-chlorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-4-yl hydrazine to form 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde. This intermediate product is then reacted with 2-(2-oxo-2-phenylethoxy)acetonitrile and nicotinic acid to form the final product.
属性
分子式 |
C30H21ClN4O2 |
|---|---|
分子量 |
505 g/mol |
IUPAC 名称 |
6-(4-chlorophenyl)-4-(3-methyl-1-phenylpyrazol-4-yl)-2-phenacyloxypyridine-3-carbonitrile |
InChI |
InChI=1S/C30H21ClN4O2/c1-20-27(18-35(34-20)24-10-6-3-7-11-24)25-16-28(21-12-14-23(31)15-13-21)33-30(26(25)17-32)37-19-29(36)22-8-4-2-5-9-22/h2-16,18H,19H2,1H3 |
InChI 键 |
HTJYHBXGUZUGGB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1C2=CC(=NC(=C2C#N)OCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
规范 SMILES |
CC1=NN(C=C1C2=CC(=NC(=C2C#N)OCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 1-phenyl-5-[({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B292761.png)

![12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one](/img/structure/B292766.png)
![methyl 7-methyl-3-oxo-5-(2-thienyl)-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292768.png)
![2-[(4-fluorobenzyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292769.png)
![2,4-Bis(benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B292770.png)
![2-[2-(4-Chlorophenyl)-2-oxoethoxy]-6-(2-furyl)-4-(2-thienyl)nicotinonitrile](/img/structure/B292772.png)
![4-(2-Furyl)-2-[2-oxo-2-(2-thienyl)ethoxy]-6-(2-thienyl)nicotinonitrile](/img/structure/B292774.png)
![2-benzylsulfanyl-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292776.png)
![5-(2,4-dichlorophenyl)-8,8-dimethyl-2-(2-oxopropylsulfanyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292777.png)
![8,8-dimethyl-5-(4-phenylmethoxyphenyl)-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292778.png)
![ethyl 1-phenyl-5-[(4-toluidinocarbonyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B292781.png)
![N,N-dibenzyl-N-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B292783.png)
![5-Phenyl-7-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292784.png)